molecular formula C24H21IN2O4 B4565784 N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide

N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B4565784
M. Wt: 528.3 g/mol
InChI Key: BHULQXNDENMMRJ-ZHZULCJRSA-N
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Description

N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide group, a dimethoxyphenyl group, and an iodoanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form the corresponding intermediate.

    Iodoanilino Intermediate Synthesis: The next step involves the iodination of aniline to form 4-iodoaniline.

    Condensation Reaction: The final step involves the condensation of the dimethoxyphenyl intermediate with the iodoanilino intermediate in the presence of a suitable catalyst and under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and continuous monitoring of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(4-chloroanilino)-3-oxoprop-1-en-2-yl]benzamide
  • N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(4-bromoanilino)-3-oxoprop-1-en-2-yl]benzamide

Uniqueness

N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its chloro and bromo analogs. This uniqueness can be leveraged in designing compounds with specific properties and applications.

Properties

IUPAC Name

N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21IN2O4/c1-30-21-13-8-16(15-22(21)31-2)14-20(27-23(28)17-6-4-3-5-7-17)24(29)26-19-11-9-18(25)10-12-19/h3-15H,1-2H3,(H,26,29)(H,27,28)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHULQXNDENMMRJ-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)I)NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C(=O)NC2=CC=C(C=C2)I)\NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide
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N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide
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N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide
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N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide
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N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 6
N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide

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